molecular formula C7H10BrN3O B3093871 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide CAS No. 1250643-00-5

3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B3093871
CAS No.: 1250643-00-5
M. Wt: 232.08 g/mol
InChI Key: IDMDCZJFDIHYRM-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the N-methylpropanamide, followed by the addition of 4-bromo-1H-pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the N-methylpropanamide group, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

3-(4-Bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structure, featuring a brominated pyrazole ring, contributes to its reactivity and interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C7H10BrN3OC_7H_{10}BrN_3O with a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom enhances its biological activity compared to other halogenated analogs.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors, which can lead to modulation of cellular signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Binding : It interacts with various receptors, including androgen receptors, which play a crucial role in the development and progression of prostate cancer .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in the pyrazole series have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In preclinical studies, it has shown promising results against various cancer cell lines, including prostate cancer models. The mechanism involves degradation of the androgen receptor (AR), which is crucial for the proliferation of AR-dependent cancers .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study reported that compounds similar to this compound exhibited significant inhibition of cell proliferation in prostate cancer cell lines with IC50 values ranging from 2.30 to 5.18 µM .
  • In Vivo Studies : In animal models, the compound demonstrated notable anti-inflammatory effects, comparable to standard treatments, indicating its potential for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrazole ring can enhance biological activity. For example, substituents on the 4-position significantly affect the potency against androgen receptors and other targets .

Data Table: Biological Activities Overview

Activity TypeEffectivenessReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
Anticancer (Prostate)IC50 = 2.30 - 5.18 µM
Enzyme InhibitionSignificant modulation observed

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMDCZJFDIHYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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